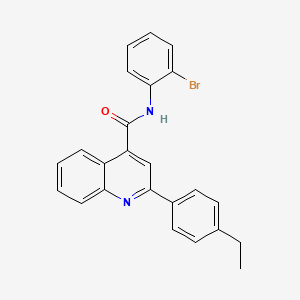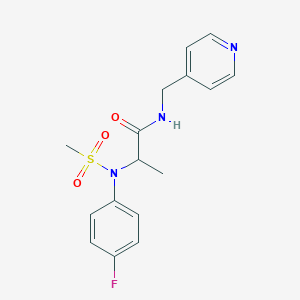![molecular formula C23H17ClO4 B4615140 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)
6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves reactions that yield complex organic structures. For instance, the one-pot domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides has been shown to efficiently produce 2,3-disubstituted chromen-4-one derivatives under relatively mild conditions, offering up to 93% yield (Bam & Chalifoux, 2018). Such methodologies highlight the synthetic routes that can potentially be adapted for the synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromene moiety, which significantly influences their physical and chemical properties. X-ray crystallography studies have provided insights into the structural configurations of similar compounds, revealing details such as crystal system, space group, and unit cell dimensions, which are crucial for understanding the molecular structure (Wang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving chromen-2-one derivatives can lead to the formation of various structurally diverse compounds. For example, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light has been demonstrated as a method for synthesizing angular pentacyclic compounds, showcasing the versatility of chromen-2-ones in chemical synthesis (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one, like those of related compounds, can be deduced from studies focusing on crystallinity, solubility, and melting points. For instance, the crystal structure analysis provides insights into the compound's solid-state properties, which are fundamental for understanding its behavior in various conditions (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from the functional groups present in the compound's structure. Studies on similar compounds have explored their antimicrobial activities, revealing how the chromen-2-one core can be modified to enhance biological activity, thereby providing a foundation for understanding the chemical behavior of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one (Mandala et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Research on related compounds has explored novel synthesis methods and catalytic processes. For instance, the development of polystyrene-supported TBD catalysts for the Michael addition, a key step in synthesizing analogues like Warfarin, highlights the importance of efficient synthesis routes in producing 4-hydroxycoumarin derivatives with potential therapeutic applications (Alonzi et al., 2014).
Photoelectrical Characterizations
The study of novel hybrid compounds containing pyrazole and coumarin cores, which include structural, spectroscopic, and electronic analyses, demonstrates the compound's potential in optoelectronic applications. These studies involve DFT calculations, molecular docking, and thermodynamic analyses to understand the compound's properties (Sert et al., 2018).
Biological Activity Assessment
Research has also focused on the biological activities of chromene derivatives. A study on the microwave-assisted synthesis of novel 2H-Chromene derivatives, including those related to the compound , showed that these compounds exhibited remarkable antimicrobial activity against various bacteria and fungi (El Azab et al., 2014). Additionally, the selective photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes, using molecular oxygen on titanium dioxide under visible light irradiation, highlights the chemical's relevance in green chemistry applications (Higashimoto et al., 2009).
Eigenschaften
IUPAC Name |
6-chloro-7-[(4-methoxyphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-17-9-7-15(8-10-17)14-27-22-13-21-19(11-20(22)24)18(12-23(25)28-21)16-5-3-2-4-6-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYQAPYXGSELKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)
![4-(2,4-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4615070.png)
![methyl 3-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4615080.png)
![ethyl 4-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4615086.png)
![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)


![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)
![3-bromo-N-[2-(mesityloxy)ethyl]benzamide](/img/structure/B4615135.png)
![N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4615141.png)
![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)